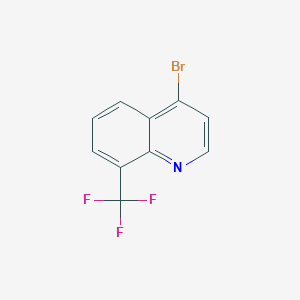

4-Bromo-8-(trifluoromethyl)quinoline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLWNTMVQORUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611896 | |

| Record name | 4-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260973-10-2 | |

| Record name | 4-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260973-10-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-8-(trifluoromethyl)quinoline: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Bromo-8-(trifluoromethyl)quinoline (CAS No: 260973-10-2). The information is curated for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Chemical Properties and Structure

This compound is a halogenated quinoline derivative. The presence of a bromine atom and a trifluoromethyl group on the quinoline scaffold imparts unique electronic and lipophilic properties, making it a compound of interest for further chemical exploration and biological screening.

Structural Information

The chemical structure of this compound is presented below:

IUPAC Name: this compound[1] Molecular Formula: C₁₀H₅BrF₃N[1] SMILES: C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Br[1] InChI: InChI=1S/C10H5BrF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H[1] InChIKey: ZLLWNTMVQORUCR-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It should be noted that while some experimental data is available for related compounds, specific experimentally determined values for this compound are limited. Therefore, predicted values from computational models are also included.

| Property | Value | Source |

| Molecular Weight | 276.05 g/mol | [2] |

| Monoisotopic Mass | 274.95575 Da | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Poorly soluble in water (predicted). Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (inferred from related compounds). | - |

| XlogP | 3.2 | [1] |

Experimental Data and Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound can be inferred from data on similar trifluoromethylated and brominated quinolines.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm), corresponding to the protons on the quinoline ring system. The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling. The carbon bearing the bromine atom will also have a distinct chemical shift.

¹⁹F NMR: The fluorine NMR spectrum is a simple yet informative tool for trifluoromethylated compounds. A single sharp singlet is expected for the -CF₃ group, with a chemical shift that can be indicative of the electronic environment of the quinoline ring. For many trifluoromethylated aromatic compounds, this signal appears between -60 and -70 ppm relative to a standard like CFCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-F stretching: Strong absorptions typically in the 1000-1350 cm⁻¹ region.

-

C-Br stretching: Typically in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks with a mass difference of 2 Da.

Synthesis and Purification Protocols

While a specific, detailed synthesis protocol for this compound is not published, a plausible synthetic route can be designed based on established quinoline synthesis methodologies.

Proposed Synthesis Workflow

A common and effective method for the synthesis of quinoline derivatives is the Combes quinoline synthesis . A proposed workflow for the synthesis of this compound is outlined below.

Experimental Protocol: Synthesis (Hypothetical)

Materials:

-

2-Amino-3-bromobenzotrifluoride

-

Acetylacetone

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-bromobenzotrifluoride (1 equivalent) in a minimal amount of ethanol.

-

Add acetylacetone (1.1 equivalents) to the solution.

-

Slowly and carefully, add concentrated sulfuric acid (catalytic amount) to the reaction mixture while cooling in an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified using one or a combination of the following standard laboratory techniques:

Recrystallization:

-

Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[3]

Anticancer Potential

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms. These include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases, as well as the induction of apoptosis (programmed cell death). The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its cellular uptake and efficacy.

A hypothetical signaling pathway illustrating the potential anticancer mechanism of action for a quinoline derivative is shown below. This is a generalized pathway and would require experimental validation for this compound.

Antimicrobial Potential

Quinoline derivatives have also been extensively investigated for their antimicrobial properties. The mechanism of action can vary but often involves the inhibition of essential bacterial or fungal enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The lipophilic nature of this compound may facilitate its penetration through microbial cell walls and membranes.

Conclusion

This compound is a synthetically accessible and structurally interesting molecule with potential for applications in medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is still emerging, the known properties of related quinoline derivatives suggest that it is a promising candidate for further investigation. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers interested in exploring the chemistry and biological activity of this and similar compounds. Further experimental work is necessary to fully characterize its physicochemical properties and to elucidate its specific mechanisms of biological action.

References

Synthesis of 4-Bromo-8-(trifluoromethyl)quinoline via Pfitzinger Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-8-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of interest in medicinal chemistry and drug discovery. The core of this synthesis is the Pfitzinger reaction, a classic and versatile method for constructing the quinoline scaffold.[1][2] While a direct one-step synthesis of the target compound via the Pfitzinger reaction is not standard, this guide outlines a robust, multi-step approach where the Pfitzinger reaction serves as the key ring-forming transformation.

The proposed pathway involves the synthesis of an 8-(trifluoromethyl)quinoline-4-carboxylic acid intermediate from 7-(trifluoromethyl)isatin, followed by subsequent chemical modifications to introduce the bromine atom at the 4-position. This document details the reaction mechanisms, experimental protocols, and representative data for each step of the synthesis.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned as a three-stage process, beginning with the construction of the quinoline core, followed by decarboxylation and subsequent halogenation.

Figure 1: Proposed overall synthetic workflow for this compound.

Data Presentation

The following tables summarize representative quantitative data for the proposed synthetic steps. This data is compiled from analogous reactions reported in the literature and should be considered illustrative for the synthesis of the target compound. Optimization of these conditions would be necessary to achieve maximum yields.

Table 1: Pfitzinger Reaction Yields for Substituted Quinoline-4-carboxylic Acids

| Isatin Reactant | Carbonyl Reactant | Base | Solvent | Reaction Time (h) | Representative Yield (%) |

| 7-(Trifluoromethyl)isatin | Pyruvic Acid | KOH | Ethanol/Water | 12 - 24 | 65 - 80 (Estimated) |

| 5-Substituted Isatin | Acetophenone | KOH | Ethanol/Water | 18 - 36 | 70 - 85[3] |

| Isatin | Acetone | KOH | Ethanol/Water | 24 | 75 - 90[2][4] |

Table 2: Decarboxylation and Bromination Reaction Data

| Substrate | Reaction | Reagent | Solvent | Reaction Time (h) | Representative Yield (%) |

| Quinoline-4-carboxylic acid | Decarboxylation | Heat | Diphenyl ether | 2 - 4 | 80 - 95 (General) |

| 2-Aryl-quinolin-4-one | Bromination | KBr / PIFA | Methanol | 0.2 - 2 | 77 - 91[5] |

| Quinolin-4-one | Bromination | POBr₃ | None (neat) | 3 - 5 | 60 - 75 (General) |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Stage 1: Synthesis of 8-(Trifluoromethyl)quinoline-4-carboxylic Acid via Pfitzinger Reaction

This procedure details the base-catalyzed condensation of 7-(trifluoromethyl)isatin with pyruvic acid.

Materials:

-

7-(Trifluoromethyl)isatin (1.0 eq)

-

Pyruvic acid (1.2 eq)

-

Potassium hydroxide (KOH) (4.0 eq)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a 1:1 mixture of ethanol and water.

-

To the basic solution, add 7-(trifluoromethyl)isatin. Stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of the corresponding isatinic acid via ring opening.

-

Slowly add pyruvic acid to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the product.

-

Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting materials or neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 4-5 with 2M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield crude 8-(trifluoromethyl)quinoline-4-carboxylic acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.

Stage 2: Decarboxylation to 8-(Trifluoromethyl)quinolin-4-one

This protocol describes the thermal decarboxylation of the quinoline-4-carboxylic acid intermediate.

Materials:

-

8-(Trifluoromethyl)quinoline-4-carboxylic acid (1.0 eq)

-

High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

-

Hexane or petroleum ether

Procedure:

-

Place the 8-(trifluoromethyl)quinoline-4-carboxylic acid in a round-bottom flask equipped with a reflux condenser suitable for high temperatures.

-

Add a minimal amount of a high-boiling solvent, enough to create a stirrable slurry.

-

Heat the mixture to 240-260°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Maintain this temperature and monitor for the cessation of gas (CO₂) evolution, which indicates the completion of the reaction.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Add hexane or petroleum ether to dilute the high-boiling solvent and further precipitate the product.

-

Collect the solid by vacuum filtration, wash with hexane, and dry to yield 8-(trifluoromethyl)quinolin-4-one.

Stage 3: Bromination to this compound

This procedure outlines the conversion of the quinolin-4-one intermediate to the final 4-bromo product.

Materials:

-

8-(Trifluoromethyl)quinolin-4-one (1.0 eq)

-

Phosphorus oxybromide (POBr₃) (2.0-3.0 eq) or a mixture of PBr₃/PBr₅

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HBr fumes), carefully mix 8-(trifluoromethyl)quinolin-4-one with phosphorus oxybromide. The reaction is often performed neat (without solvent).

-

Heat the reaction mixture to 120-140°C for 3-5 hours.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess brominating agent.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the solution is basic.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Reaction Mechanisms and Visualizations

Pfitzinger Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established mechanism.[1] First, the isatin ring is opened by base hydrolysis to form a keto-acid (isatinic acid). This intermediate then condenses with the carbonyl compound (pyruvic acid) to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid.

Figure 2: Mechanism of the Pfitzinger reaction.

Conversion of Quinolin-4-one to 4-Bromoquinoline

The final bromination step involves the conversion of the C4-hydroxyl group of the quinolin-4-one tautomer into a better leaving group by the phosphorus oxybromide, followed by nucleophilic attack by a bromide ion.

Figure 3: Logical relationship for the bromination of the quinolin-4-one intermediate.

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Skraup Synthesis of 4-Bromo-8-(trifluoromethyl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skraup synthesis for preparing 4-bromo-8-(trifluoromethyl)quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details the reaction mechanism, a comprehensive experimental protocol, and the necessary quantitative data for the successful synthesis and characterization of this important derivative.

Introduction

The quinoline ring system is a fundamental structural motif found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. The Skraup synthesis, a classic name reaction in organic chemistry, offers a direct and robust method for the construction of the quinoline core.[1][2][3] This method involves the reaction of an aniline with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[2][3] The substitution pattern of the resulting quinoline is dictated by the substituents on the starting aniline.

This guide focuses on the synthesis of this compound, a derivative that incorporates both a bromine atom and a trifluoromethyl group. These functionalities are of particular interest in drug discovery as they can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The logical precursor for this target molecule via the Skraup synthesis is 3-bromo-5-(trifluoromethyl)aniline.

Reaction Mechanism and Workflow

The Skraup synthesis proceeds through a series of well-established steps:

-

Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of the aniline derivative (3-bromo-5-(trifluoromethyl)aniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation of the dihydroquinoline intermediate yield the aromatic this compound.

A general workflow for the Skraup synthesis is depicted below:

References

Spectroscopic and Synthetic Profile of 4-Bromo-8-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-8-(trifluoromethyl)quinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, combining a quinoline core with a bromine atom and a trifluoromethyl group, make it an intriguing building block for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, a proposed synthetic protocol, and a typical analytical workflow for its characterization. Due to the limited availability of experimental data in the public domain, the spectroscopic information presented herein is largely predictive, based on the analysis of analogous compounds and established principles of spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for structurally related compounds, including various bromo- and trifluoromethyl-substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 8.95 | d | ~ 4.5 | H-2 |

| ~ 7.65 | d | ~ 4.5 | H-3 |

| ~ 8.10 | d | ~ 7.5 | H-5 |

| ~ 7.50 | t | ~ 7.8 | H-6 |

| ~ 7.95 | d | ~ 8.0 | H-7 |

Note: The chemical shifts are estimations and may vary based on solvent and experimental conditions. The quinoline protons are expected in the aromatic region, with H-2 being the most deshielded due to the influence of the nitrogen atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 151.0 | C-2 |

| ~ 123.5 | C-3 |

| ~ 135.0 | C-4 |

| ~ 129.0 | C-4a |

| ~ 128.5 | C-5 |

| ~ 127.0 | C-6 |

| ~ 131.0 | C-7 |

| ~ 125.0 (q, J ≈ 30 Hz) | C-8 |

| ~ 148.0 | C-8a |

| ~ 122.0 (q, J ≈ 275 Hz) | -CF₃ |

Note: The carbon attached to the trifluoromethyl group (C-8) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound (in CDCl₃, 470 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -62.0 | s | -CF₃ |

Note: The chemical shift of the -CF₃ group is predicted based on values for similar aromatic trifluoromethyl compounds and is referenced to CFCl₃.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1600-1450 | Strong | C=C and C=N stretching (quinoline ring) |

| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~ 850 | Strong | C-H out-of-plane bending |

| ~ 750 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 275/277 | ~100 / ~98 | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |

| 196 | Variable | [M-Br]⁺ |

| 169 | Variable | [M-Br-HCN]⁺ |

Note: The mass spectrum is expected to show a characteristic M/M+2 isotopic pattern with nearly equal intensity due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). The predicted monoisotopic mass for the [M+H]⁺ ion is approximately 275.96303 Da.[1]

Proposed Synthesis and Characterization Workflow

Synthetic Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step sequence starting from 2-(trifluoromethyl)aniline, as illustrated in the diagram below. This proposed pathway is based on well-established named reactions for quinoline synthesis.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl ((2-(trifluoromethyl)phenyl)amino)methylene)malonate

-

In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 110-120°C for 2 hours with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The resulting crude product can often be used in the next step without further purification.

Step 2: Synthesis of 8-(Trifluoromethyl)quinolin-4-ol (Gould-Jacobs Reaction)

-

Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with the hydrocarbon solvent, and dry to obtain 8-(trifluoromethyl)quinolin-4-ol.

Step 3: Synthesis of this compound

-

In a sealed reaction vessel, suspend 8-(trifluoromethyl)quinolin-4-ol (1.0 eq) in phosphorus oxybromide (POBr₃) (3.0-5.0 eq).

-

Heat the mixture at 120-140°C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Analytical Workflow for Characterization

The following diagram illustrates a typical workflow for the structural confirmation and purity assessment of the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a potential synthetic route for this compound. While the presented data is largely predictive, it offers valuable guidance for researchers working on the synthesis and characterization of this and related quinoline derivatives. The proposed experimental protocols are based on established and reliable methods for analogous transformations. The successful synthesis and thorough characterization of this compound will be a valuable contribution to the field of heterocyclic chemistry and may pave the way for its exploration in drug discovery and materials science.

References

In-Depth Technical Guide: 4-Bromo-8-(trifluoromethyl)quinoline (CAS Number: 260973-10-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 4-Bromo-8-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest in chemical synthesis and medicinal chemistry. The information is compiled from various chemical suppliers and databases.

Core Properties and Safety Data

This compound is a solid organic compound belonging to the family of halogenated heterocycles.[1] Its structure incorporates a quinoline core, substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 8-position. This combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that experimentally determined values for properties such as melting and boiling points are not consistently reported across public sources. The data presented here is a compilation of available information.

| Property | Value | Source(s) |

| CAS Number | 260973-10-2 | [1] |

| Molecular Formula | C₁₀H₅BrF₃N | [1] |

| Molecular Weight | 276.05 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% | [1] |

Safety and Handling

The safe handling of this compound is crucial due to its potential hazards. The following table summarizes the key safety information derived from available Safety Data Sheets (SDS).

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity | H301: Toxic if swallowed. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| Eye Irritation | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protection | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Storage | Store at room temperature in an inert atmosphere.[1] |

Experimental Protocols

General Synthesis Workflow for Substituted Quinolines

The synthesis of quinoline derivatives can be achieved through various named reactions, such as the Skraup, Doebner-von Miller, or Friedländer synthesis.[2] A common approach involves the cyclization of an appropriately substituted aniline with a carbonyl compound.

Disclaimer: The following is a generalized protocol and has not been specifically validated for CAS 260973-10-2. Appropriate laboratory safety precautions must be taken.

Objective: To provide a conceptual workflow for the synthesis of a substituted quinoline.

Materials:

-

Substituted aniline (e.g., an aniline with a trifluoromethyl group)

-

α,β-Unsaturated aldehyde or ketone

-

Acid catalyst (e.g., sulfuric acid)

-

Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Solvents for reaction and purification (e.g., ethanol, ethyl acetate)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a fume hood, a reaction flask is charged with the substituted aniline and the acid catalyst.

-

Addition of Reagents: The α,β-unsaturated aldehyde or ketone and the oxidizing agent are added cautiously to the reaction mixture.

-

Reaction Conditions: The mixture is heated to the required temperature and stirred for a specified duration, with the reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted into an organic solvent.

-

Purification: The extracted product is purified using techniques such as column chromatography or recrystallization to yield the final quinoline derivative.

Caption: A generalized workflow for the synthesis of substituted quinolines.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, the broader class of quinoline derivatives is known to exhibit a wide range of pharmacological properties, including anticancer, antimalarial, and antimicrobial activities.[3][4][5] The biological activity of quinoline derivatives is often attributed to their ability to intercalate with DNA or inhibit key enzymes.[6]

Given its structural features, this compound could potentially serve as a scaffold for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the bromo-substituent provides a reactive handle for further chemical modifications.[7] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Caption: General mechanisms of action for biologically active quinoline derivatives.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

Physical and chemical characteristics of 4-Bromo-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 4-Bromo-8-(trifluoromethyl)quinoline. Due to the specificity of this compound, some data points are extrapolated from closely related analogs and established analytical techniques for similar chemical structures.

Core Physical and Chemical Properties

Quantitative data for this compound and a closely related analog are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties

| Property | This compound | 4-Bromo-2,8-bis(trifluoromethyl)quinoline (Analog) |

| CAS Number | 260973-10-2[1] | 35853-45-3[2] |

| Molecular Formula | C₁₀H₅BrF₃N[3] | C₁₁H₄BrF₆N[2] |

| Molecular Weight | 276.05 g/mol | 344.05 g/mol [2] |

| Appearance | Off-white to yellow crystalline powder (Predicted) | Off-white to yellow crystalline powder[2] |

| Melting Point | Data not available | 60 °C[2] |

| Boiling Point | Data not available | 281.6 °C at 760 mmHg[2] |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, dichloromethane, and DMSO; limited solubility in water.[4] | Data not available |

| pKa | Data not available | Data not available |

| XlogP (Predicted) | 3.2[3] | 4.7[2] |

Table 2: Spectroscopic Data Summary (Predicted)

| Technique | Predicted Data for this compound |

| ¹H NMR | Aromatic protons expected in the range of 7.0-9.0 ppm. |

| ¹³C NMR | Aromatic carbons and the CF₃ carbon signal (quartet) are expected. |

| ¹⁹F NMR | A singlet for the CF₃ group is anticipated. The chemical shift will be characteristic of a trifluoromethyl group on a quinoline ring.[5][6] |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ≈ 275 and 277 (due to bromine isotopes), and [M+H]⁺ at m/z ≈ 276 and 278. |

| Infrared (IR) | Characteristic peaks for C-H, C=C, C=N, C-F, and C-Br bonds are expected. |

Synthesis and Reactivity

The synthesis of this compound can be approached through the bromination of 8-(trifluoromethyl)quinoline. The presence of the bromine atom at the 4-position makes it a versatile intermediate for further functionalization via cross-coupling reactions.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Key Reactivity Pathways

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 4-position.

This reaction is used to form carbon-carbon bonds.

Caption: Suzuki-Miyaura coupling for C-C bond formation.[7][8][9][10][11]

This reaction is employed for the formation of carbon-nitrogen bonds.

Caption: Buchwald-Hartwig amination for C-N bond formation.[12][13][14][15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination

Objective: To determine the melting point range of a solid sample, which is an indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, heat rapidly to about 20 °C below the estimated melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign protons to their positions in the molecule.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR Spectroscopy:

Suzuki-Miyaura Coupling (General Protocol)

Objective: To synthesize a 4-aryl-8-(trifluoromethyl)quinoline derivative.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating source

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][11]

Potential Biological Activity

Preliminary research suggests that this compound may possess antimicrobial and anticancer properties.[23] The trifluoromethyl group can enhance metabolic stability and cell permeability, while the quinoline core is a known pharmacophore in many bioactive molecules. The bromo-substituent provides a handle for further chemical modification to optimize biological activity. Further studies are required to elucidate the specific mechanisms of action and any associated signaling pathways.[24][25]

References

- 1. 260973-10-2|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C10H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. youtube.com [youtube.com]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. biophysics.org [biophysics.org]

- 22. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 23. Buy this compound | 260973-10-2 [smolecule.com]

- 24. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Bromo-8-(trifluoromethyl)quinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 4-Bromo-8-(trifluoromethyl)quinoline, a key physicochemical property for its application in research and drug development. A comprehensive search of scientific literature and chemical databases was conducted to ascertain the solubility of this compound in various organic solvents. This search revealed a notable absence of publicly available quantitative solubility data for this compound.

In light of this data gap, this document provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, such as this compound, in organic solvents. The presented methodology, based on the widely accepted saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, offers a robust framework for researchers to generate reliable and reproducible solubility data. This guide is intended to be a valuable resource for scientists working with this compound, enabling them to establish its solubility profile and proceed with formulation, screening, and other research activities.

Introduction

This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a handle for further chemical modification. Understanding the solubility of this compound in various organic solvents is fundamental for its effective use in synthesis, purification, formulation, and biological screening assays.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in common organic solvents has been reported in peer-reviewed literature or publicly accessible databases. To facilitate future data collection and comparison, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimental Solubility Data Template for this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The following is a generalized yet detailed protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute using HPLC.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, dimethyl sulfoxide)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Volumetric flasks and pipettes

Procedure

3.2.1. Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a precise concentration.

-

Serial Dilutions: Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution. The concentration range of these standards should encompass the anticipated solubility of the compound.

3.2.2. Sample Preparation for Solubility Measurement

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials securely to prevent solvent evaporation during the equilibration process.

3.2.3. Equilibration

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

3.2.4. Separation of Undissolved Solid

-

Following equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[1]

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.[1]

3.2.5. Quantification by HPLC

-

Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the previously prepared calibration curve.[1]

-

Analyze the diluted samples and the calibration standards using an appropriate HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

Calculation of Solubility

Calculate the solubility of this compound in the organic solvent by multiplying the concentration determined from the calibration curve by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility as described in the protocol above.

Caption: Generalized workflow for the experimental determination of compound solubility.

Conclusion

While direct solubility data for this compound is currently unavailable, this technical guide provides a robust and detailed experimental protocol to enable researchers to determine this critical parameter. The provided saturation shake-flask method with HPLC quantification is a standard and reliable approach. The generation and dissemination of such data will be invaluable to the scientific community, facilitating the continued investigation and application of this and related quinoline derivatives in drug discovery and materials science.

References

Initial Biological Screening of 4-Bromo-8-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed initial biological screening of the novel compound, 4-Bromo-8-(trifluoromethyl)quinoline. Due to the lack of specific biological data for this exact molecule, this document outlines a screening strategy based on the well-documented anticancer and antimalarial activities of structurally related quinoline derivatives.[1][2][3][4] The protocols detailed herein are standard, robust methodologies for preliminary in vitro evaluation of a novel chemical entity. This guide serves as a foundational framework for researchers initiating the biological characterization of this compound and similar quinoline-based compounds.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, with a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom and a trifluoromethyl group to the quinoline core can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity. While the specific biological profile of this compound is not yet reported, its structural alerts suggest a high potential for bioactivity, particularly in the realms of oncology and infectious diseases. This guide outlines a focused, initial screening cascade to probe its potential as an anticancer and antimalarial agent.

Proposed Initial Screening Strategy

The initial biological evaluation of this compound will be conducted in two primary arms: anticancer and antimalarial screening.

Anticancer Activity Screening

The primary assessment of anticancer potential will be determined through in vitro cytotoxicity assays against a panel of human cancer cell lines. This will establish the compound's potency and selectivity.

Antimalarial Activity Screening

The antiplasmodial activity will be evaluated against the chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])

-

Normal human cell line (e.g., BJ [fibroblast]) for selectivity assessment

-

Dulbecco's Modified Eagle's Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Methodology:

-

Cell Culture: Human cancer cell lines and a normal cell line are cultured in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The medium from the cell plates is replaced with the medium containing the test compound and incubated for 48-72 hours.

-

MTT Assay: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiplasmodial Assay (SYBR Green I-based Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Plasmodium falciparum.

Materials:

-

Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum

-

Human O+ erythrocytes

-

RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate

-

Human serum

-

This compound (dissolved in DMSO)

-

Chloroquine and Artemisinin (as control drugs)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

96-well black microplates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

-

Fluorescence plate reader

Methodology:

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum at 37°C in a mixed gas environment.

-

Assay Setup: Asynchronous parasite cultures are diluted to a 1% parasitemia and 2% hematocrit. 180 µL of the parasite culture is added to the wells of a 96-well plate.

-

Compound Addition: 20 µL of serially diluted this compound and control drugs are added to the wells to achieve a range of final concentrations.

-

Incubation: The plates are incubated for 72 hours under the same culture conditions.

-

Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plates are incubated in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: The fluorescence is read on a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the parasite density. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the compound concentration.

Hypothetical Data Presentation

The following tables present hypothetical data for the initial biological screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.3 |

| HCT116 | Colorectal Carcinoma | 5.2 |

| HeLa | Cervical Adenocarcinoma | 7.9 |

| BJ | Normal Fibroblast | > 50 |

Table 2: In Vitro Antiplasmodial Activity of this compound

| P. falciparum Strain | Chloroquine Sensitivity | IC50 (nM) |

| 3D7 | Sensitive | 45.6 |

| K1 | Resistant | 98.2 |

Visualizations

Experimental Workflows

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Caption: Workflow for the in vitro antiplasmodial (SYBR Green I) assay.

Potential Signaling Pathway

Given that many cytotoxic quinoline derivatives induce apoptosis, the following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated as a potential mechanism of action.

Caption: A simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This guide outlines a rational and efficient strategy for the initial biological screening of this compound. Based on the activities of related compounds, the proposed cytotoxicity and antiplasmodial assays will provide crucial preliminary data on the compound's potential as a therapeutic agent. Positive results from this initial screening would warrant further investigation, including mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize its biological profile.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to the Novel Reactions of 4-Bromo-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to potential novel reactions of 4-Bromo-8-(trifluoromethyl)quinoline. Due to the limited volume of published research specifically on this molecule, the experimental conditions and quantitative data presented herein are based on established protocols for structurally similar halo-quinolines and trifluoromethyl-substituted aromatic compounds. These protocols should be considered as starting points for optimization.

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom at the C4-position offers a reactive handle for various transformations, particularly transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group at the C8-position modulates the electronic properties of the quinoline ring system, influencing its reactivity and the properties of its derivatives. This guide explores key reaction classes for the derivatization of this versatile scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, making them ideal for the functionalization of the this compound core.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide.[2][3] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[4][5]

| Entry | Aryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | — | Na₂CO₃ (2) | Toluene/H₂O | 80–100 | 12–18 | 75–90 |

| 2 | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 80–95 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | — | Cs₂CO₃ (2) | DMF | 90 | 16 | 70–85 |

| 4 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ (2.5) | Toluene/EtOH/H₂O | 85 | 24 | 65–80 |

Note: Yields are estimated based on similar substrates reported in the literature.[6][7][8]

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

-

Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir vigorously for the allotted time (12–24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-(trifluoromethyl)quinoline.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction has broad utility in pharmaceutical chemistry, where the arylamine moiety is a common pharmacophore. The reaction typically requires a palladium precursor, a bulky electron-rich phosphine ligand, and a base.[11]

| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12–18 | 85–95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 24 | 70–85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.4) | THF | 80 | 16 | 75–90 |

| 4 | Pyrrolidine | Pd(OAc)₂ (2.5) | DavePhos (5) | Cs₂CO₃ (2) | DME | 90 | 20 | 80–92 |

Note: Yields are estimated based on similar substrates reported in the literature.[12][13]

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2.5 mol%), the phosphine ligand (e.g., XPhos, 2–5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

-

Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).

-

Stir for 12–24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the N-substituted 4-amino-8-(trifluoromethyl)quinoline.[12]

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[14] This reaction is a reliable method for synthesizing arylalkynes, which are important precursors for many complex molecules and functional materials. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[15][16] Copper-free versions have also been developed to prevent the undesired homocoupling of alkynes.[16]

| Entry | Alkyne | Pd-Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.5) | THF | 60–70 | 12 | 80–95 |

| 2 | Trimethylsilyl-acetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | Toluene | 80 | 16 | 75–90 |

| 3 | 1-Hexyne | PdCl₂(dppf) (2.5) | CuI (5) | Et₃N (3) | DMF | 85 | 18 | 70–88 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | — (Copper-free) | Piperidine (2) | Toluene | 100 | 24 | 65–80 |

Note: Yields are estimated based on similar substrates reported in the literature.[7][17][18]

-

To a heat-gun-dried and argon-flushed Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) salt (e.g., CuI, 4 mol%).

-

Add the anhydrous solvent (e.g., degassed THF or Toluene).

-

Add the amine base (e.g., Et₃N, 2.5 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

-

Stir the reaction mixture at the specified temperature (e.g., 65 °C) for the required time (12-20 hours).

-

Monitor the reaction by TLC. After completion, cool the mixture to room temperature and quench with water or saturated NH₄Cl solution.

-

Extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Combine the organic phases, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the 4-alkynyl-8-(trifluoromethyl)quinoline product.[7]

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The C4-position of the quinoline ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing trifluoromethyl group at C8. Strong nucleophiles, such as alkoxides, thiolates, or amines, can potentially displace the bromide at the C4 position, often under thermal conditions without a metal catalyst.

The mechanism is typically a two-step addition-elimination process via a discrete, non-aromatic Meisenheimer complex.[19] However, some SNAr reactions may proceed through concerted mechanisms, especially with good leaving groups like bromide.[19] While palladium catalysis is generally more versatile, direct SNAr can be an effective, metal-free alternative for certain substrates.

| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Predicted Yield |

| 1 | Sodium Methoxide | DMSO | 100–120 | 8–12 | Moderate to Good |

| 2 | Sodium Thiophenoxide | DMF | 80–100 | 6–10 | Good |

| 3 | Piperidine | NMP | 150–180 | 24 | Moderate |

C-H Functionalization

Direct C-H functionalization is a powerful strategy that avoids pre-functionalization of the substrate, offering an atom-economical route to novel derivatives.[20][21] For quinoline scaffolds, the nitrogen atom can act as a directing group to facilitate regioselective C-H activation at the C8-position.[22][23] However, with the C8-position already substituted in this compound, attention turns to other sites.

Recent advances have shown that other positions, such as C5, can be selectively functionalized. For example, copper-catalyzed C-H trifluoromethylation has been demonstrated at the C5-position of 8-aminoquinoline derivatives.[24] While this specific reaction would require prior conversion of the C4-bromo group, it highlights the potential for activating other C-H bonds on the quinoline core, opening pathways to poly-substituted analogs.

Caption: A generalized workflow for cross-coupling experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Transition Metal‐Catalyzed C−H Activation/Functionalization of 8‐Methylquinolines | Semantic Scholar [semanticscholar.org]

- 24. 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical and Computational Analysis of 4-Bromo-8-(trifluoromethyl)quinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-bromo-8-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document outlines a representative framework based on established research of structurally similar quinoline derivatives. The methodologies and data presented herein serve as a predictive guide for anticipated molecular properties and a template for future research endeavors.

Molecular and Electronic Properties

Computational quantum chemistry is a powerful tool for elucidating the fundamental structural and electronic characteristics of novel chemical entities. Density Functional Theory (DFT) is a preferred method for such investigations, offering a balance between computational cost and accuracy.

Geometric Optimization and Vibrational Frequencies

The initial step in the computational analysis involves the optimization of the molecular geometry to determine its most stable conformation. This is typically achieved using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| C-CF3 | 1.52 Å | |

| C-N (avg) | 1.34 Å | |

| C-C (aromatic avg) | 1.40 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-C-CF3 | 119.8° | |

| Dihedral Angle | Br-C4-C4a-N1 | ~180° |

Note: These values are hypothetical and based on typical bond lengths and angles for similar structures.

Spectroscopic Analysis

Theoretical calculations can predict spectroscopic properties, which are invaluable for the characterization of the synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

| ¹³C NMR | C-Br | 115-125 ppm |

| C-CF3 | 120-130 ppm (q) | |

| ¹⁹F NMR | -CF₃ | -60 to -70 ppm |

| FT-IR | C-F stretch | 1100-1300 cm⁻¹ |

| C-Br stretch | 500-600 cm⁻¹ | |

| Aromatic C=C stretch | 1450-1600 cm⁻¹ |

Note: Predicted values are illustrative and require experimental verification.

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the synthesis and characterization of quinoline derivatives, adapted for this compound.

Synthesis: Skraup-Doebner-von Miller Reaction

A common method for synthesizing quinoline cores is the Skraup-Doebner-von Miller reaction. For the target molecule, this would involve the reaction of 2-bromo-6-(trifluoromethyl)aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Protocol:

-

To a stirred solution of 2-bromo-6-(trifluoromethyl)aniline in a suitable solvent, add a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Introduce an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Slowly add the α,β-unsaturated carbonyl compound (e.g., acrolein or methyl vinyl ketone).

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-